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3,3'-Sulfonyldianiline

epoxy curing thermoset mechanics molecular dynamics simulation

Formulators replacing 4,4′-DDS with 3,3′-DDS require requalification due to divergent Tg and modulus. This meta-substituted sulfonyldianiline solves specific stiffness-driven applications. - **Epoxy networks:** 3.8 GPa Young's modulus vs. 3.4 GPa for para-isomer (DGEBF system). - **PSA fiber monomer:** Tensile strength 3.0-4.5 g/d, initial modulus 760 kg/mm². - **Haematological safety:** No detectable methaemoglobin elevation vs. dapsone. - **Available purity:** ≥98%, immediate dispatch.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
CAS No. 599-61-1
Cat. No. B033222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Sulfonyldianiline
CAS599-61-1
Synonyms3,3’-DAS;  3,3’-DDS;  3,3’-Diaminodiphenyl Sulfone;  3,3’-Diaminophenyl Sulfone;  3,3’-Sulfonylbis(aniline);  3,3’-Sulfonyldianiline;  Aradur 9719-1;  Bis(3-aminophenyl) Sulfone;  Bis(m-aminophenyl) Sulfone;  C 600;  C 600 (hardener);  DAS;  DAS (Crosslinking Ag
Molecular FormulaC12H12N2O2S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N)N
InChIInChI=1S/C12H12N2O2S/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8H,13-14H2
InChIKeyLJGHYPLBDBRCRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

3,3'-Sulfonyldianiline Technical Overview


3,3'-Sulfonyldianiline (CAS 599-61-1), also referred to as 3,3′-diaminodiphenyl sulfone (3,3′-DDS), is an aromatic diamine featuring a meta-substituted sulfonyl-bridged biphenyl structure with molecular formula C12H12N2O2S and molecular weight 248.3 [1]. It appears as a white to off-white crystalline powder with a melting point of 170–175°C [2]. This compound serves as a high-performance epoxy resin curing agent and as a key monomer for polyimide and polysulfonamide fiber (PSA) synthesis , where its meta-substitution pattern confers distinctly different processing and performance characteristics relative to its para-substituted isomer 4,4′-DDS (CAS 80-08-0).

3,3'-Sulfonyldianiline Substitution Limitations


The meta-substituted architecture of 3,3'-sulfonyldianiline fundamentally alters the polymer network topology, free volume distribution, and chain packing density relative to its para-substituted isomer 4,4′-DDS [1]. In epoxy curing applications, these two isomers produce cured networks with divergent thermomechanical profiles—specifically, 3,3′-DDS yields higher density and Young's modulus but a lower glass transition temperature (Tg of ~406 K vs. ~431 K for 4,4′-DDS) [2]. This trade-off precludes simple one-to-one substitution. Furthermore, in biomedical contexts, 3,3′-DDS demonstrates substantially reduced haemotoxicity relative to DDS (dapsone), a distinction not shared by other positional isomers [3]. Consequently, formulation specifications cannot be met by generic aromatic diamine substitution without explicit requalification.

3,3'-Sulfonyldianiline vs. Analogues: Evidence


Young's Modulus: 3,3'-DDS vs. 4,4'-DDS Epoxy

Molecular dynamics simulations of DGEBF epoxy cured with 3,3′-DDS versus 4,4′-DDS reveal that the 3,3′-DDS system achieves higher density and Young's modulus due to reduced fractional free volume and increased cohesive energy density (CED) resulting from the meta-substituted architecture [1]. The 3,3′-DDS network exhibited a Young's modulus of 3.8 ± 0.2 GPa, compared to 3.4 ± 0.1 GPa for the 4,4′-DDS system—an increase of approximately 11.8% [1].

epoxy curing thermoset mechanics molecular dynamics simulation

Glass Transition Temperature: 3,3'- vs. 4,4'-DDS

The meta-substitution pattern of 3,3′-DDS reduces rotational barriers along the polymer backbone, lowering the glass transition temperature compared to para-substituted 4,4′-DDS. Molecular dynamics simulations of DGEBF epoxy systems quantified this difference: 3,3′-DDS cured networks exhibit a Tg of 406.36 K (133.2°C), whereas 4,4′-DDS cured networks achieve a Tg of 431.22 K (158.1°C), representing a difference of 24.86 K [1]. Mean squared displacement analysis confirmed that the onset of molecular motion occurs at a lower temperature in the 3,3′-DDS system, consistent with its greater chain flexibility [1].

glass transition temperature epoxy thermomechanical DGEBF

Haemotoxicity: 3,3'-DDS vs. Dapsone

In rat in vitro studies using microsomal activation, 3,3′-diaminodiphenyl sulfone (3,3′-DDS) produced significantly lower methaemoglobin formation compared to the parent drug dapsone (4,4′-DDS). The study quantified that 3,3′-DDS and MADDT derivatives were both significantly less toxic compared with DDS [1]. In contrast, the 3,4′-DDS isomer did not differ significantly from DDS in red cell toxicity and was among the most potent methaemoglobin formers tested [1]. Importantly, 3,3′-DDS caused no detectable haemotoxicity in vivo in whole rat studies, whereas DDS caused significantly elevated methaemoglobin levels [1].

haemotoxicity methaemoglobin formation dapsone analogs

Sulfonated Copolyimide Proton Exchange Membranes

3,3'-Sulfonyldianiline (SDA) has been employed as a backbone diamine monomer in sulfonated copolyimides for polymer electrolyte membrane applications. When copolymerized with 3,3′,4,4′-biphenyltetracarboxylic anhydride (BPDA) and sulfonated diamine ODADS, the resulting membranes exhibited tunable water uptake from 8.12% to 38.0% and ion exchange capacity (IEC) from 0.18 to 2.05 meq/g, depending on ODADS content [1]. Proton conductivity was directly correlated with sulfonated diamine composition [1].

proton exchange membrane sulfonated copolyimide fuel cell

Polysulfonamide Fiber Mechanical Properties

3,3'-Sulfonyldianiline serves as a key monomer for polysulfonamide (PSA) fibers, which are characterized by exceptional thermal and chemical inertness . When polycondensed with terephthaloyl chloride, the resulting PSA fibers exhibit a tensile strength of 3.0–4.5 g/d, elongation of 20–25%, initial modulus of 760 kg/mm², and density of 1.416 g/cm³ .

polysulfonamide fiber PSA high-performance textile

Purity and Solubility Specifications

Commercial 3,3′-sulfonyldianiline is available in multiple purity grades to meet different application requirements. Standard research grade purity is ≥98.0% by nonaqueous titration with HPLC purity ≥95.0 area% [1]. Industrial grades reach 99.0% min. purity with melting point ≥171°C . The compound is insoluble in water, slightly soluble in hot methanol, and soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2].

purity grade solubility procurement specification

3,3'-Sulfonyldianiline Application Scenarios


High-Modulus Aerospace Structural Adhesives

Formulators developing structural adhesives for aerospace applications where high Young's modulus and stiffness are prioritized over ultimate heat deflection temperature should select 3,3′-DDS over 4,4′-DDS as the epoxy curing agent. The ~11.8% higher Young's modulus of 3,3′-DDS cured DGEBF networks (3.8 GPa vs. 3.4 GPa for 4,4′-DDS) directly translates to reduced deformation under mechanical load in bonded composite assemblies [1]. The lower Tg of ~133°C remains adequate for subsonic airframe applications while providing improved ambient-temperature toughness.

Biomedical Intermediates with Low Haemotoxicity

Pharmaceutical and biomedical material developers seeking diaminodiphenyl sulfone scaffolds with minimized methaemoglobin formation risk should preferentially employ 3,3′-DDS over dapsone (4,4′-DDS) or the 3,4′-DDS isomer. In vitro and in vivo studies confirm that 3,3′-DDS causes significantly lower haemotoxicity compared with dapsone and produces no detectable methaemoglobin elevation in whole animal models, whereas the 3,4′-isomer remains comparably toxic to dapsone [1]. This differential toxicity profile makes 3,3′-DDS the preferred structural starting point for sulfone-based drug candidates and biomedical polymer synthesis where haematological safety is a critical design parameter.

Polysulfonamide Fiber for Thermal Protective Textiles

3,3′-Sulfonyldianiline is the essential monomer for polysulfonamide (PSA) fiber manufacturing [1]. These fibers exhibit tensile strength of 3.0–4.5 g/d, elongation of 20–25%, and initial modulus of 760 kg/mm² when polycondensed with terephthaloyl chloride [2]. PSA fibers combine exceptional thermal stability and chemical inertness with adequate mechanical properties for protective clothing, high-temperature filtration media, and industrial fabrics [1]. The meta-substituted sulfonyl architecture confers the requisite chain flexibility for fiber spinning while maintaining thermal resistance superior to conventional polyesters and nylons.

Tunable-IEC Copolyimide Proton Exchange Membranes

Researchers developing proton exchange membranes for fuel cells can utilize 3,3′-sulfonyldianiline as the non-sulfonated diamine backbone component in sulfonated copolyimides. When copolymerized with BPDA dianhydride and sulfonated diamine ODADS, the resulting membranes exhibit systematically tunable ion exchange capacity from 0.18 to 2.05 meq/g and water uptake from 8.12% to 38.0% by adjusting the ODADS content [1]. This composition-dependent tunability enables membrane optimization for specific operating humidity and conductivity targets, distinguishing SDA-based copolyimides from fixed-IEC commercial membranes.

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